(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is notable for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-chloro-3-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-chloro-3-(trifluoromethyl)phenyl bromide+Zn→(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of advanced reactors, continuous flow systems, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the aryl group of the organozinc compound and the electrophile.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-3-(trifluoromethyl)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For instance, it can be used to create intermediates in the synthesis of drugs and bioactive molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of various chemicals. Its reactivity and efficiency make it a preferred choice for manufacturing processes that require precise and reliable chemical transformations.
Mechanism of Action
The mechanism by which (4-chloro-3-(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on the reactants.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-3-(trifluoromethyl)phenyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
(4-chloro-3-(trifluoromethyl)phenyl)lithium: A more reactive compound that can be used in similar synthetic applications.
Uniqueness
(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide is unique due to its moderate reactivity, which provides a balance between stability and reactivity. This makes it easier to handle compared to more reactive organometallic compounds like organolithium reagents, while still being effective in forming carbon-carbon bonds.
Properties
Molecular Formula |
C7H3BrClF3Zn |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
MNEYOYVYPYQSPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)C(F)(F)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.